![molecular formula C11H15N5O B14848285 1-(2-(5-Methoxy-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14848285.png)
1-(2-(5-Methoxy-1H-benzo[D]imidazol-2-YL)ethyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-GUANIDINYLETHYL-5(6)-METHOXY-BENZIMIDAZOLE is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a guanidine group attached to an ethyl chain, which is further connected to a methoxy-substituted benzimidazole ring. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-GUANIDINYLETHYL-5(6)-METHOXY-BENZIMIDAZOLE typically involves a multi-step process. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the methoxy group at the 5(6) position. The guanidine group is then attached via an ethyl linker. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-GUANIDINYLETHYL-5(6)-METHOXY-BENZIMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New derivatives with different substituents replacing the methoxy group.
科学的研究の応用
2-GUANIDINYLETHYL-5(6)-METHOXY-BENZIMIDAZOLE has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-GUANIDINYLETHYL-5(6)-METHOXY-BENZIMIDAZOLE involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds with biological molecules, while the benzimidazole ring can interact with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-GUANIDINYLETHYL-5(6)-FLUORO-BENZIMIDAZOLE: Similar structure but with a fluorine atom instead of a methoxy group.
2-GUANIDINYLETHYL-5(6)-CHLORO-BENZIMIDAZOLE: Contains a chlorine atom in place of the methoxy group.
Uniqueness
2-GUANIDINYLETHYL-5(6)-METHOXY-BENZIMIDAZOLE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with biological targets, making it distinct from its fluorinated or chlorinated counterparts.
特性
分子式 |
C11H15N5O |
|---|---|
分子量 |
233.27 g/mol |
IUPAC名 |
2-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]guanidine |
InChI |
InChI=1S/C11H15N5O/c1-17-7-2-3-8-9(6-7)16-10(15-8)4-5-14-11(12)13/h2-3,6H,4-5H2,1H3,(H,15,16)(H4,12,13,14) |
InChIキー |
RQQOTCJKDFTNSH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N=C(N2)CCN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


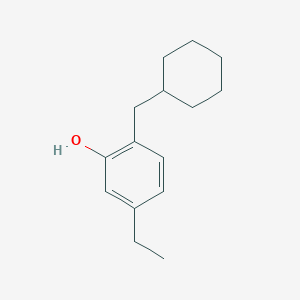
![5-[4-(9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl)butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione](/img/structure/B14848216.png)
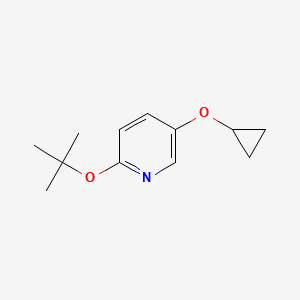
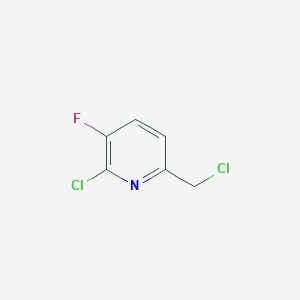


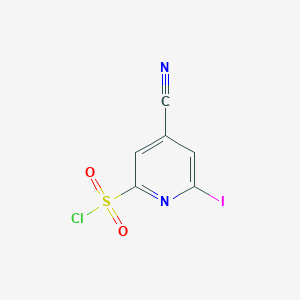
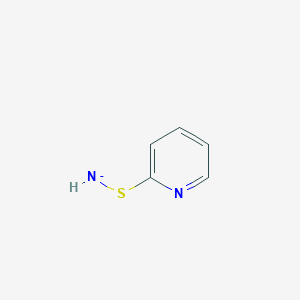
![Tert-butyl 2-(benzylthio)-4-hydroxy-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B14848274.png)
![1-[2-(4-Fluorophenyl)-1-methyl-1H-imidazol-5-YL]ethanone](/img/structure/B14848288.png)




